Dicyclopentyldichlorosilane
Overview
Description
Dicyclopentyldichlorosilane is a chemical compound with the molecular formula C10H18Cl2Si . It has a molecular weight of 237.24 .
Synthesis Analysis
Dicyclopentyldichlorosilane can be synthesized from dichlorosilane (DCS) and cyclopentadiene via hydrosilylation with a silica-supported Pt catalyst . The optimal reaction conditions for the preparation of Dicyclopentyldichlorosilane were found to be: dichlorosilane 1.0 mol, n(DCS) : n(di-chlorosilane)=1.0 : 2.2, catalyst 1.2 g, reaction pressure 1.2 MPa, reaction temperature 120°C, and reaction time 6.0 h .
Molecular Structure Analysis
The molecular structure of Dicyclopentyldichlorosilane can be analyzed using techniques such as circular dichroism spectroscopy . This technique can provide essential information at higher resolution when combined with molecular modeling or other complementary techniques .
Chemical Reactions Analysis
The chemical reactions involving Dicyclopentyldichlorosilane can follow two different routes. One is the disilane mechanism, in which the formation of disilanes as reaction intermediates favors the conversion between the most stable monosilane species. The other is the radical pathway, initiated by the decomposition of Si and followed by a series of fast propagation reactions .
Physical And Chemical Properties Analysis
Dicyclopentyldichlorosilane has a molecular weight of 237.24 . Its physical and chemical properties can be analyzed using various techniques, such as those mentioned in the context of molecular structure analysis .
Scientific Research Applications
- Application: Silica-based nanoparticles
- Method: Functionalized silica nanoparticles (SiO2 NPs) are fabricated and used in various applications .
- Results: These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Application: Highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes
- Method: The synthesis of these compounds involves triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .
- Results: The products can be converted to other derivatives including carbonyls, alcohols, and heterocycles .
Scientific Field: Nanotechnology
Scientific Field: Organic Chemistry
- Application: Dielectrics in capacitors
- Method: Dielectrics are used in fabricating capacitors, which have many uses including storage of energy in the electric field between the plates, filtering out noise from signals as part of a resonant circuit, and supplying a burst of power to another component .
- Results: The larger the dielectric constant, the more charge the capacitor can store in a given field .
- Application: Acylsilanes
- Method: Acylsilanes have versatile reactivities and have been used in organic synthesis .
- Results: They have been applied in many fields well beyond pure organic synthesis, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .
Scientific Field: Electrical Engineering
Scientific Field: Organic Synthesis
- Application: Quantum tunnelling
- Method: Quantum tunnelling allows particles to travel between two “permitted” regions that are separated by a “forbidden” region. This phenomenon is used in strain gauges by evaporating a small amount of metal onto the surface of a thin sheet of dielectric material .
- Results: If the dielectric material is strained, it will bow causing the distances between the metal islands to change. This has a large impact on the extent to which electrons can tunnel between the islands, and thus a large change in current is observed .
- Application: Drug delivery systems
- Method: Cyclodextrins (CDs) are cyclic oligosaccharides carrying α (1,4) glucopyranose units and able to build aqueous soluble inclusion complexes with various small and large drug molecules .
- Results: These CDs molecules are used in the pharmaceutical field practically and economically to improve the stability, solubility as well as bioavailability of drug molecules .
Scientific Field: Quantum Physics
Scientific Field: Pharmaceutical Sciences
Safety And Hazards
When handling Dicyclopentyldichlorosilane, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
dichloro(dicyclopentyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMVGLWQJKLGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446128 | |
Record name | Dicyclopentyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentyldichlorosilane | |
CAS RN |
139147-73-2 | |
Record name | 1,1′-(Dichlorosilylene)bis[cyclopentane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139147-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorodicyclopentylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139147732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclopentyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodicyclopentylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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